molecular formula C14H19Cl2NO B5884792 1-[2-(2,3-dichlorophenoxy)ethyl]azepane

1-[2-(2,3-dichlorophenoxy)ethyl]azepane

Cat. No.: B5884792
M. Wt: 288.2 g/mol
InChI Key: DMZBCRRXERKDFA-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dichlorophenoxy)ethyl]azepane is a nitrogen-containing heterocyclic compound featuring an azepane (7-membered saturated ring) core substituted at the nitrogen atom with a 2-(2,3-dichlorophenoxy)ethyl group. Its molecular formula is C₁₄H₁₉Cl₂NO, with a calculated molecular weight of ~288.24 g/mol. The structure comprises a dichlorinated aromatic ring linked via an ether-oxygen to an ethyl spacer, which connects to the azepane nitrogen.

Properties

IUPAC Name

1-[2-(2,3-dichlorophenoxy)ethyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c15-12-6-5-7-13(14(12)16)18-11-10-17-8-3-1-2-4-9-17/h5-7H,1-4,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZBCRRXERKDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorophenol and 1-bromo-2-chloroethane.

    Formation of 2-(2,3-dichlorophenoxy)ethyl Bromide: 2,3-dichlorophenol is reacted with 1-bromo-2-chloroethane in the presence of a base, such as potassium carbonate, to form 2-(2,3-dichlorophenoxy)ethyl bromide.

    Nucleophilic Substitution: The 2-(2,3-dichlorophenoxy)ethyl bromide is then subjected to nucleophilic substitution with azepane (hexamethyleneimine) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dichlorophenoxy)ethyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(2,3-dichlorophenoxy)ethyl]azepane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dichlorophenoxy)ethyl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include 1-[3-(2-phenoxyethoxy)benzoyl]azepane (CAS 881587-28-6, ) and other azepane derivatives. Below is a comparative analysis:

Property 1-[2-(2,3-Dichlorophenoxy)ethyl]azepane 1-[3-(2-Phenoxyethoxy)benzoyl]azepane
Molecular Formula C₁₄H₁₉Cl₂NO C₂₁H₂₅NO₃
Molecular Weight ~288.24 g/mol 339.43 g/mol
Key Substituents 2-(2,3-Dichlorophenoxy)ethyl 3-(2-Phenoxyethoxy)benzoyl
Functional Groups Ether, azepane Ketone, ether, azepane
Lipophilicity (LogP)* Higher (Cl groups enhance hydrophobicity) Moderate (polar ketone reduces hydrophobicity)
Potential Applications Agrochemicals, CNS ligands Pharmaceutical intermediates

*Hypothetical LogP values inferred from substituent contributions.

Key Differences and Implications

Substituent Effects: The 2,3-dichlorophenoxy group in the target compound increases electron-withdrawing character and lipophilicity compared to the non-halogenated phenoxyethoxy group in 1-[3-(2-phenoxyethoxy)benzoyl]azepane. This may improve membrane permeability in biological systems but reduce aqueous solubility. The benzoyl group in the analog introduces a hydrogen-bond-accepting ketone, which could enhance binding to polar enzymatic pockets, whereas the target’s ether linkage lacks this capability.

Molecular Weight and Flexibility :

  • The target compound’s lower molecular weight (~288 vs. 339 g/mol) and shorter ethyl spacer may favor better bioavailability and conformational rigidity compared to the ethoxyethyl-benzoyl analog.

However, introducing chlorine atoms may necessitate harsh halogenation conditions.

Pharmacological Considerations (Hypothetical)

  • Target Compound: The dichlorophenoxy group may confer affinity for chlorinated compound-binding receptors (e.g., certain G-protein-coupled receptors or herbicide targets).
  • Analog from : The benzoyl group could serve as a pharmacophore in protease inhibitors or kinase modulators due to its hydrogen-bonding capacity.

Research Findings and Limitations

  • Direct Studies: No peer-reviewed data on this compound were identified. Comparative insights are extrapolated from structural analogs like 1-[3-(2-phenoxyethoxy)benzoyl]azepane .
  • Experimental Gaps : Key properties (e.g., solubility, stability, toxicity) remain uncharacterized. Synthesis protocols and biological activity assays are needed for validation.

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